

# A Technical Guide to 1-Cbz-4-Piperidone for Research Professionals

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Compound of Interest		
Compound Name:	1-Cbz-4-Piperidone	
Cat. No.:	B026502	Get Quote

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

#### Introduction

1-(Benzyloxycarbonyl)-4-piperidone, commonly abbreviated as **1-Cbz-4-Piperidone**, is a versatile heterocyclic building block widely employed in medicinal chemistry and organic synthesis. Its structure, featuring a piperidone core protected with a carboxybenzyl (Cbz) group, makes it a valuable precursor for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of commercial suppliers, key experimental protocols, and relevant biological pathways for researchers utilizing this compound.

## **Commercial Suppliers of 1-Cbz-4-Piperidone**

For research and development purposes, sourcing high-purity **1-Cbz-4-Piperidone** is crucial. A variety of chemical suppliers offer this compound in different grades and quantities. The following table summarizes the offerings from several reputable vendors to facilitate easy comparison.



Supplier	Catalog Number (Example)	Purity	Available Quantities	Additional Information
Sigma-Aldrich	464643	99%	5 mL, 25 mL, 100 mL	Also known as 1- Z-4-Piperidone.
Cayman Chemical	37355	≥98%	Neat oil	Analytical reference standard.[1]
Fluorochem (via CymitQuimica)	10-F049053	98.0%	5g, 10g, 25g	Solid, crystalline powder or lumps.
BenchChem	B026502	-	-	For research use only.[3]
Smolecule	S667751	-	In Stock	Intended exclusively for research purposes.[4]
Shanghai Likang New Materials Co., Ltd.	-	99%	Min. Order: 0.1kg, Supply Ability: 20 tons	-[5]

Note: Pricing and availability are subject to change. It is recommended to visit the supplier's website for the most current information. This product is intended for research use only and not for human or veterinary use.[3]

# **Key Experimental Protocols**

**1-Cbz-4-Piperidone** is a versatile intermediate in several key organic reactions. The Cbz protecting group on the nitrogen allows for selective reactions at the ketone functionality.[4]

## **Synthesis of 1-Cbz-4-Piperidone**

A common laboratory-scale synthesis involves the protection of 4-piperidone with benzyl chloroformate.[6]



#### Methodology:

- To a solution of 4,4-piperidinediol hydrochloride (1 equivalent) in a 1:1 mixture of tetrahydrofuran (THF) and water, add sodium carbonate (1.4 equivalents).[7]
- To this stirred mixture, add benzyl chloroformate (CbzCl) (1.2 equivalents).[7]
- Stir the reaction at room temperature for approximately 9 hours.
- Upon completion, dilute the mixture with ethyl acetate and aqueous sodium carbonate solution.[7]
- Separate the aqueous layer and extract with ethyl acetate.[7]
- Combine the organic layers, dry over magnesium sulfate (MgSO4), and concentrate under reduced pressure.[7]
- Purify the residue by flash column chromatography to yield 1-Cbz-4-piperidone as a colorless oil.[6][7]

An alternative procedure utilizes piperidin-4-one hydrochloride and triethylamine in dichloromethane at 0°C, followed by the dropwise addition of benzyl chloroformate.[7]

### **Reductive Amination**

Reductive amination is a fundamental transformation used to introduce amine functionalities. **1- Cbz-4-piperidone** serves as the carbonyl component in this reaction.

#### Methodology:

- Dissolve 1-Cbz-4-piperidone (1 equivalent) and the desired primary or secondary amine (1-1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).
- Add a reducing agent, for example, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), to the mixture.



- Stir the reaction at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with DCM.
- Combine the organic layers, dry over sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure.
- Purify the crude product via column chromatography to obtain the desired N-substituted piperidine derivative.

### **Knoevenagel Condensation**

This reaction is used to form a new carbon-carbon double bond by reacting a carbonyl compound with an active methylene compound.[4][8]

#### Methodology:

- To a solution of 1-Cbz-4-piperidone (1 equivalent) and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (1 equivalent) in a solvent like ethanol or toluene, add a catalytic amount of a weak base such as piperidine or pyridine.[8]
- Reflux the reaction mixture, often with a Dean-Stark apparatus to remove the water formed during the reaction.
- Monitor the reaction progress by TLC.
- After completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the residue by recrystallization or column chromatography to yield the  $\alpha,\beta$ -unsaturated product.[8]

### **Ugi Four-Component Reaction (U-4CR)**



The Ugi reaction is a powerful multicomponent reaction for the synthesis of  $\alpha$ -aminoacyl amide derivatives, which are valuable in creating compound libraries for drug discovery.[9]

#### Methodology:

- Combine **1-Cbz-4-piperidone** (1 equivalent), an amine (1 equivalent), a carboxylic acid (1 equivalent), and an isocyanide (1 equivalent) in a suitable solvent, typically methanol or trifluoroethanol.[9]
- Stir the mixture at room temperature for 24-48 hours.
- Monitor the reaction by LC-MS.
- Upon completion, concentrate the reaction mixture in vacuo.
- Purify the resulting residue by column chromatography to isolate the desired peptidomimetic product.

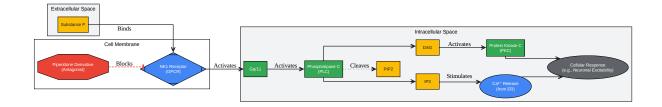
## **Biological Relevance and Signaling Pathways**

Derivatives of **1-Cbz-4-piperidone** are instrumental in the development of therapeutic agents targeting various receptors and signaling pathways, particularly in the central nervous system.

### **Neurokinin-1 (NK1) Receptor Antagonism**

Piperidone derivatives are key structural motifs in the design of neurokinin-1 (NK1) receptor antagonists.[10][11] The NK1 receptor, a G-protein coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P. Antagonism of the NK1 receptor is a therapeutic strategy for managing conditions such as depression, anxiety, and chemotherapy-induced nausea and vomiting.[11]





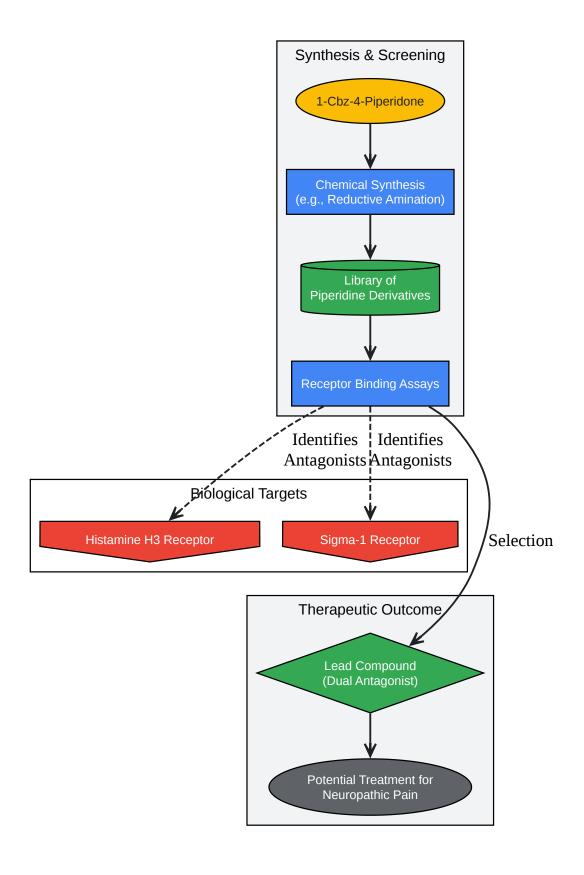
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NK1 Receptor Signaling Pathway and Antagonism.

### **Histamine H3 and Sigma-1 Receptor Modulation**

Recent studies have highlighted the role of piperidine derivatives as antagonists for both the histamine H3 receptor (H3R) and the sigma-1 receptor.[12] H3Rs are presynaptic autoreceptors that modulate the release of histamine and other neurotransmitters.[12] The sigma-1 receptor is involved in neuroprotection and neuroplasticity.[13] Dual antagonism of these receptors is a promising approach for the treatment of neuropathic pain.





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Drug Discovery Workflow for Dual H3/Sigma-1 Antagonists.



### Conclusion

**1-Cbz-4-Piperidone** is an indispensable tool in modern drug discovery and organic synthesis. Its utility as a protected building block allows for the efficient construction of complex piperidine-containing molecules. A thorough understanding of its sourcing, reactivity, and the biological relevance of its derivatives is essential for researchers aiming to develop novel therapeutics. This guide provides a foundational resource to support these endeavors.

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